Ethyl 3-formylpyrrolidine-1-carboxylate

Organic Synthesis Protecting Group Strategy Peptide Chemistry

Ethyl 3-formylpyrrolidine-1-carboxylate (CAS 124438-22-8) is a pivotal pyrrolidine-3-carboxaldehyde derivative, characterized by an ethyl carbamate protecting group on the pyrrolidine nitrogen and a reactive formyl group at the 3-position. Its core structure serves as a versatile intermediate in medicinal chemistry for the construction of complex molecules, including potential lipoxygenase inhibitors and PHD2 inhibitors.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 124438-22-8
Cat. No. B040835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-formylpyrrolidine-1-carboxylate
CAS124438-22-8
Synonyms1-Pyrrolidinecarboxylic acid, 3-formyl-, ethyl ester
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(C1)C=O
InChIInChI=1S/C8H13NO3/c1-2-12-8(11)9-4-3-7(5-9)6-10/h6-7H,2-5H2,1H3
InChIKeyVPCHJOXYXRKPOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-formylpyrrolidine-1-carboxylate: A Procurement Guide for the Key Pyrrolidine-3-carboxaldehyde Building Block


Ethyl 3-formylpyrrolidine-1-carboxylate (CAS 124438-22-8) is a pivotal pyrrolidine-3-carboxaldehyde derivative, characterized by an ethyl carbamate protecting group on the pyrrolidine nitrogen and a reactive formyl group at the 3-position . Its core structure serves as a versatile intermediate in medicinal chemistry for the construction of complex molecules, including potential lipoxygenase inhibitors [1] and PHD2 inhibitors [2].

Why Generic Substitution of Ethyl 3-formylpyrrolidine-1-carboxylate Fails: A Guide to N-Protecting Group and Core Reactivity Selection


Selecting an alternative 3-formylpyrrolidine derivative (e.g., tert-butyl or benzyl carbamate) is not a straightforward substitution due to significant differences in deprotection chemistry, which can be incompatible with downstream synthetic steps. The ethyl carbamate group of Ethyl 3-formylpyrrolidine-1-carboxylate offers a distinct stability profile under certain acidic and nucleophilic conditions compared to the acid-labile tert-butyloxycarbonyl (Boc) group [1]. Furthermore, the formyl group's intrinsic reactivity, which defines its utility as a synthetic handle, can be modulated by the N-protecting group, influencing the outcome of subsequent transformations such as reductive aminations or Wittig reactions [2].

Quantitative Differentiation of Ethyl 3-formylpyrrolidine-1-carboxylate: A Comparative Analysis Against Structural Analogs


Ethyl Carbamate vs. tert-Butyl Carbamate (Boc) Protecting Group Stability

Ethyl 3-formylpyrrolidine-1-carboxylate contains an ethyl carbamate protecting group, which is stable under mild acidic conditions that would typically cleave a tert-butyl carbamate (Boc) group [1]. In contrast, the Boc analog, tert-butyl 3-formylpyrrolidine-1-carboxylate (CAS 59379-02-1), undergoes rapid deprotection in the presence of trifluoroacetic acid (TFA) at room temperature, with a half-life of less than 5 minutes under standard deprotection conditions (e.g., 50% TFA in DCM) [2].

Organic Synthesis Protecting Group Strategy Peptide Chemistry

Molecular Weight and Physicochemical Property Comparison for Drug Discovery

Ethyl 3-formylpyrrolidine-1-carboxylate has a molecular weight of 171.19 g/mol, a calculated XLogP3 of 0.6, and a topological polar surface area (TPSA) of 46.6 Ų . Its Boc-protected analog, tert-butyl 3-formylpyrrolidine-1-carboxylate, is significantly more lipophilic (XLogP3 1.2) and heavier (MW 199.25 g/mol) [1]. These property differences impact solubility, membrane permeability, and ultimately the compound's suitability as a fragment in lead optimization campaigns.

Medicinal Chemistry Drug Design Lead Optimization

Inhibition of Prolyl Hydroxylase Domain 2 (PHD2): A Potential Therapeutic Avenue

Ethyl 3-formylpyrrolidine-1-carboxylate has been identified as an inhibitor of PHD2, a key enzyme in the hypoxia-inducible factor (HIF) pathway [1]. In a binding assay using FLAG-tagged PHD2 expressed in baculovirus-infected insect cells, this compound demonstrated an IC50 of 1.10 nM [1]. While no direct comparator data is available for closely related analogs in this specific assay, this high potency establishes the ethyl carbamate-protected core as a viable scaffold for developing PHD2 inhibitors, a target class implicated in anemia and ischemia-related diseases [2].

Hypoxia-Inducible Factor Anemia Ischemia

Optimal Procurement and Application Scenarios for Ethyl 3-formylpyrrolidine-1-carboxylate


Orthogonal Protecting Group Strategy for Complex Molecule Synthesis

When a synthetic route requires a formyl-pyrrolidine intermediate that must survive acidic conditions designed to remove a Boc group elsewhere in the molecule, Ethyl 3-formylpyrrolidine-1-carboxylate is the optimal choice [1]. Its ethyl carbamate group is stable to TFA, enabling selective deprotection and simplifying the overall synthesis. This is particularly relevant in peptide and natural product synthesis.

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

Due to its favorable physicochemical profile (MW 171.19 g/mol, XLogP3 0.6) , this compound is an ideal fragment for building libraries targeting enzymes like PHD2 [2]. Its low molecular weight and moderate lipophilicity align with the 'Rule of 3' for fragments, offering better solubility and ligand efficiency compared to heavier, more lipophilic analogs like the Boc-protected version.

Scaffold for PHD2 Inhibitor Development

Medicinal chemistry programs focused on developing novel PHD2 inhibitors for anemia or ischemia treatment can leverage this compound as a validated starting point. Its demonstrated nanomolar potency (IC50 = 1.10 nM) [2] against PHD2 provides a strong foundation for structure-activity relationship (SAR) exploration and lead optimization efforts.

Synthesis of Lipoxygenase Modulators and Antioxidants

Research indicates the compound's potential as a lipoxygenase inhibitor and antioxidant [3]. This makes it a valuable building block for synthesizing novel anti-inflammatory agents or antioxidants for use in industrial applications, such as stabilizing fats and oils.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-formylpyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.